
Szechenyine
Übersicht
Beschreibung
Szechenyine, also known as this compound, is a useful research compound. Its molecular formula is C36H51NO11 and its molecular weight is 673.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Economic Impact of Research Infrastructure
The implementation of research centers like the ELI-ALPS laser research center in Szeged, Hungary, exemplifies the economic and scientific benefits of such infrastructures. The emergence of a specialized Science Park around ELI-ALPS, focusing on IT, medical imaging, biology, biotechnology, pharmaceuticals, materials science, and nanotechnology, illustrates the diverse research activities and their substantial economic impacts. This approach effectively quantifies the direct, indirect, induced, and catalytic effects on the local economy, showcasing the broader implications of scientific research infrastructures (Lukovics & Dusek, 2014).
Quantum Szilard Engine
In the field of quantum mechanics, the Szilard Engine (SZE) serves as a critical model for understanding the relationship between information and thermodynamics. A complete quantum analysis of the SZE reveals that the nature of the particles (bosonic or fermionic) significantly influences the amount of work that can be extracted, underscoring the profound implications of quantum mechanics in understanding fundamental processes (Kim, Sagawa, De Liberato, & Ueda, 2010).
Sunyaev-Zel'dovich Effect in Cosmology
The Sunyaev-Zel'dovich Effect (SZE) is pivotal for cosmological research. It allows for high-quality measurements of galaxy clusters, contributing to the understanding of the Hubble constant and the universe's mass density. The SZE's redshift independence makes it ideal for deep surveys of galaxy clusters, aiding in the examination of large-scale structures, cosmological models, and various cosmological parameters (Carlstrom et al., 2001).
Agricultural and Environmental Research
In agricultural sciences, studies on organic fertilizers and soil treatment demonstrate significant improvements in soil conditions. Research on chernozem soil, for instance, shows an increase in humus content and the availability of essential nutrients like nitrogen, phosphorus, and potassium, emphasizing the positive impact of sustainable agricultural practices on soil health and fertility (Khusaynov et al., 2019).
Applications in Astrophysics and Particle Physics
The Sunyaev–Zel’dovich effect (SZE) extends its applicability to astrophysics and particle physics, notably in the Planck Era. The SZE serves as a probe for studying galaxy clusters, galaxies, large-scale structures, and various cosmological phenomena like dark energy, modified gravity, dark matter, and cosmic magnetism. Future research directions include the study of SZE polarization, highlighting its comprehensive role in understanding cosmic phenomena (Colafrancesco, 2013).
Multi-Frequency Study of SZE in Cosmic Structures
A multi-frequency approach to studying the SZE provides crucial insights into the universe's large-scale structure. The study of cosmic structures through the SZE helps in understanding galaxy clusters and large-scale structures, offering a comprehensive perspective on astrophysical and cosmological phenomena (Colafrancesco, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Szechenyine is a non-diterpinoid alkaloid . More research is needed to identify the primary targets and their roles.
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas that require further investigation .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes . .
Result of Action
It is known that this compound is used in traditional Chinese medicines and has displayed cytotoxic activity . .
Action Environment
It is known that biological systems are subject to various internal and external noises that change over time . .
Biochemische Analyse
Biochemical Properties
Szechenyine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to inhibit certain enzymes, which contributes to its cytotoxic properties . This compound’s molecular formula is C36H51NO11, and it has a molecular weight of 673.79 . The compound’s high purity (≥98%) ensures its effectiveness in biochemical studies .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits certain enzymes involved in DNA replication and repair, which results in the accumulation of DNA damage and subsequent cell death . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for up to one year in solution . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with gradual degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For example, this compound inhibits enzymes responsible for glycolysis and oxidative phosphorylation, leading to altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound accumulates in the mitochondria, where it exerts its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis . The precise localization of this compound within cells is essential for understanding its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
[(2R,5R,6S,7S,8R,13R,14R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24?,25?,26?,27?,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAQZKJLRXMIFW-HYCPVBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](CC(C34C2C(C(C31)[C@]5([C@H]([C@@H]([C@]6(C[C@@H]4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OCC)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Szechenyine and what is known about its structure?
A1: this compound is a novel compound isolated from the plant Aconitum szechenyianum Gay []. The study elucidated its structure using spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, and Mass spectrometry []. Unfortunately, the paper does not provide the specific molecular formula, weight, or detailed spectroscopic data for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



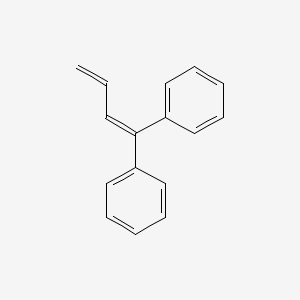
![4-(2-furylmethylsulfanyl)-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1194233.png)



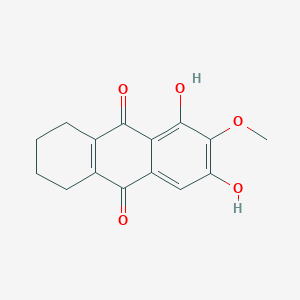
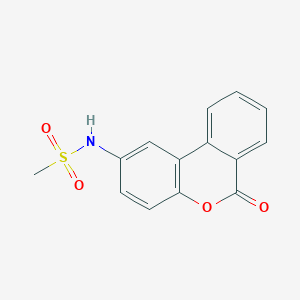
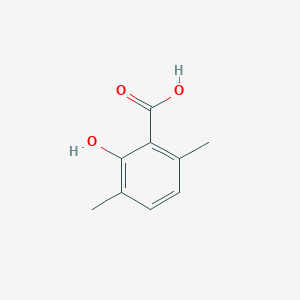
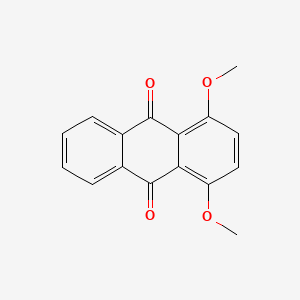
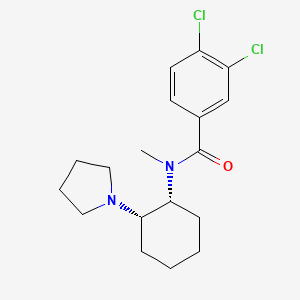
![9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol](/img/structure/B1194251.png)


